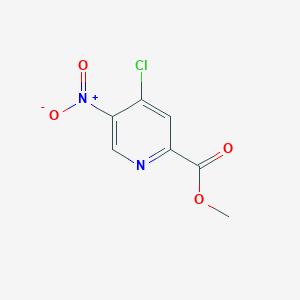

Methyl 4-chloro-5-nitropicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-5-nitropicolinate is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-nitropicolinate can be synthesized through various synthetic routes. One common method involves the nitration of methyl 4-chloropicolinate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-nitropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

Major Products Formed

Nucleophilic Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.

Reduction: The primary product is methyl 4-chloro-5-aminopicolinate.

Oxidation: Oxidized derivatives such as picolinic acid oxides are formed.

Scientific Research Applications

Methyl 4-chloro-5-nitropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-chloropicolinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Methyl 5-nitropicolinate: Lacks the chlorine atom, affecting its reactivity and biological properties.

Methyl 4-bromo-5-nitropicolinate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

Methyl 4-chloro-5-nitropicolinate is unique due to the presence of both chlorine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-chloro-5-nitropicolinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C7H6ClN2O3. It features a nitro group, a chloro substituent, and a methyl ester functional group. These structural elements contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with nitro groups often act as enzyme inhibitors. Studies have shown that nitro compounds can interfere with various metabolic pathways by inhibiting specific enzymes crucial for cellular function.

- Antimicrobial Properties : Research indicates that nitro-containing compounds exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibitory effects.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. This effect is likely mediated through the induction of apoptosis in malignant cells.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Antibiotics evaluated the antimicrobial effects of several nitro compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Cytotoxicity in Cancer Cells : In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating potent cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

- Mechanistic Studies : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound.

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C7H5ClN2O4 |

|---|---|

Molecular Weight |

216.58 g/mol |

IUPAC Name |

methyl 4-chloro-5-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3 |

InChI Key |

HSVVBNLOJAYAGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.